molecular formula C6H15NO3S B1330421 3-(trimethylazaniumyl)propane-1-sulfonate CAS No. 21865-17-8

3-(trimethylazaniumyl)propane-1-sulfonate

Cat. No.: B1330421
CAS No.: 21865-17-8
M. Wt: 181.26 g/mol
InChI Key: WFJHXXPYPMNRPK-UHFFFAOYSA-N
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Description

Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt: is a zwitterionic surfactant known for its amphoteric properties. It is commonly used in biochemical research due to its ability to solubilize membrane proteins without denaturing them. The compound is also known by other names such as tetradecyldimethyl(3-sulfopropyl)ammonium hydroxide inner salt and myristyl sulfobetaine .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt typically involves the reaction of trimethylamine with 1,3-propane sultone . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Mechanism of Action

The compound exerts its effects primarily through its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it an effective surfactant, capable of solubilizing membrane proteins without denaturing them. The molecular targets include various proteins and enzymes, where it helps in maintaining their native structure and function during biochemical assays .

Comparison with Similar Compounds

  • Tetradecyldimethyl(3-sulfopropyl)ammonium hydroxide inner salt
  • Myristyl sulfobetaine
  • 3-(N,N-Dimethylmyristylammonio)propanesulfonate

Uniqueness: Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt stands out due to its high solubility in water and its ability to maintain protein stability. Unlike other surfactants, it does not denature proteins, making it highly valuable in biochemical research .

Properties

IUPAC Name

3-(trimethylazaniumyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJHXXPYPMNRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176264
Record name Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21865-17-8
Record name 1-Propanaminium, N,N,N-trimethyl-3-sulfo-, inner salt
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Record name 3-(Trimethylazaniumyl)propane-1-sulfonate
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Record name Ammonium, hydroxide, inner salt
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Record name Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt
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Record name 3-(trimethylammonio)propane-1-sulfonate
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Record name 3-(Trimethylazaniumyl)propane-1-sulfonate
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